molecular formula C13H23NO4 B8291998 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid

2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid

Cat. No.: B8291998
M. Wt: 257.33 g/mol
InChI Key: DMBUSIVZGGANFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a dimethyl group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid typically involves the protection of the amine group in the pyrrolidine ring using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base . The reaction can be performed in various solvents, including acetonitrile and tetrahydrofuran, at ambient temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the amine is released, allowing it to participate in subsequent reactions .

Comparison with Similar Compounds

Uniqueness: 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

2-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(8-10(15)16)6-7-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)

InChI Key

DMBUSIVZGGANFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1C(=O)OC(C)(C)C)CC(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl 2-(1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidin-2-yl)malonate (220 mg, 0.7 mmol) was placed in 1:1 THF:MeOH (3 mL). KOH (0.8 mL, 1.7 mmol) was then added, and the reaction heated to 65° C. for 6 hours. The reaction was then cooled to room temperature and concentrated to remove the THF and MeOH. The reaction was then acidified with 6M HCl and then heated to 85° C. overnight to achieve decarboxylation. The reaction was then cooled to room temperature and basicified with solid NaOH until a pH of 14. THF (10 mL) and Boc2O (5 equivalents) were then added. The reaction was stirred for 20 hours at 50° C. and then cooled to room temperature. The reaction was extracted with DCM, and the organic fraction was discarded. The aqueous fraction was then acidified to a pH of 2 with 10% aqueous citric acid and then extracted with DCM. The combined organic fractions were dried, filtered, and concentrated to give the product 2-(1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid (130 mg, 75% yield).
Name
Dimethyl 2-(1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidin-2-yl)malonate
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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